Product packaging for N-Butylurea(Cat. No.:CAS No. 592-31-4)

N-Butylurea

Cat. No.: B146187
CAS No.: 592-31-4
M. Wt: 116.16 g/mol
InChI Key: CNWSQCLBDWYLAN-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Chemical Sciences

Urea derivatives constitute a significant class of organic compounds extensively studied across various fields of chemistry, including medicinal chemistry, material science, and organocatalysis. nih.govontosight.airesearchgate.net Their importance stems largely from the unique characteristics of the urea functional group, which features a carbonyl group bonded to two nitrogen atoms. ontosight.ai This structure allows for the formation of multiple stable hydrogen bonds, playing a crucial role in interactions with biological targets and influencing the physicochemical properties of molecules. nih.govnih.gov The ability of urea derivatives to engage in hydrogen bonding makes them valuable building blocks and key motifs in the design and synthesis of diverse chemical entities. nih.govrsc.org Researchers continue to explore new synthetic methods and applications for urea derivatives, driven by their potential in addressing various scientific and industrial challenges. ontosight.ai

Overview of N-Butylurea as a Key Monosubstituted Urea

This compound, also known as butylurea, is a specific chemical compound with the molecular formula C₅H₁₂N₂O. ontosight.ai It is classified as a monosubstituted urea derivative, meaning one of the nitrogen atoms in the urea core is substituted with a butyl group. evitachem.com This structural arrangement imparts a combination of polar characteristics from the urea group and hydrophobic character from the butyl chain. This compound typically presents as an odorless white solid. nih.gov It can be synthesized through reactions such as the reaction of butylamine (B146782) with urea or isocyanic acid. ontosight.ai Another synthetic route involves the reaction of primary amines, including butylamine, with potassium cyanate (B1221674) under acidic conditions in water. benthamdirect.comeurekaselect.com this compound has also been successfully synthesized from primary amines and potassium cyanate in 1M HCl aqueous solution under ambient conditions. benthamdirect.com

This compound exhibits specific physical and chemical properties that are relevant to its handling and application in research and industry. Some of these properties are summarized in the table below:

PropertyValueSource
Molecular FormulaC₅H₁₂N₂O ontosight.ai
Molecular Weight116.16 g/mol nih.gov
Physical DescriptionOdorless white solid nih.gov
Color / FormTablets from water; Needles from benzene nih.gov
Melting Point80-85°C (approx.) / 92-96°C ontosight.aifishersci.no
SolubilityModerately soluble in water; Soluble in ethanol (B145695) and chloroform (B151607); Soluble in water, Alcohol, Ether ontosight.aifishersci.no
XLogP3 (predicted)0.4 nih.gov

Note: Melting point values may vary slightly depending on the source and purity.

Current Research Landscape and Emerging Areas for this compound

This compound serves as an intermediate and building block in organic synthesis. ontosight.ai Its chemical properties make it useful in various scientific investigations and as a reference compound. ontosight.ai Research involving this compound includes its application in the preparation of certain chemical products. ontosight.aifishersci.no

Specific research has explored the synthesis of monosubstituted urea derivatives, including this compound, from primary amines and potassium cyanate, demonstrating successful synthesis under acidic conditions. benthamdirect.comeurekaselect.com Furthermore, derivatives like 1-amidino-O-(n-butyl)urea have been investigated for their use in synthesizing metal complexes, such as those involving Cu(II), Ni(II), and Co(II/III). These complexes have potential applications in areas like carbon-hydrogen functionalization of carbonyl compounds and homogeneous carbonylation of amines. researchgate.net

While information on the specific emerging areas for this compound itself is less detailed in the provided sources compared to broader urea derivatives, the general research landscape for monosubstituted ureas points towards their continued exploration as versatile synthons and functional molecules. The development of efficient and environmentally friendly synthetic methods for N-substituted ureas, including monosubstituted ones like this compound, remains an active area of research. rsc.org The unique structural features of this compound, combining both polar and non-polar characteristics, also suggest potential for further studies in areas such as solubility behavior and interactions in different chemical environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B146187 N-Butylurea CAS No. 592-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butylurea
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InChI

InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8)
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InChI Key

CNWSQCLBDWYLAN-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)N
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Molecular Formula

C5H12N2O
Record name N-BUTYLUREA
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DSSTOX Substance ID

DTXSID6020222
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Molecular Weight

116.16 g/mol
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Physical Description

N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley]
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER
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Vapor Pressure

0.03 [mmHg]
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Color/Form

TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID

CAS No.

592-31-4
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Melting Point

205 °F (NTP, 1992), 96 °C
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Synthetic Methodologies for N Butylurea and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing urea (B33335) derivatives often involve highly reactive or toxic reagents. While effective, these approaches can present significant safety and environmental challenges. nih.govresearchgate.net

Reaction of Primary Amines with Potassium Cyanate (B1221674) in Acidic Aqueous Solutions

A common conventional method for synthesizing monosubstituted ureas involves the reaction of a primary amine with potassium cyanate in an acidic aqueous solution. Current time information in Bordeaux, FR.Current time information in Bangalore, IN.organic-chemistry.orgoup.com This reaction proceeds through the in situ formation of isocyanic acid (HNCO) from potassium cyanate (KOCN) under acidic conditions. The primary amine then undergoes a nucleophilic addition to the isocyanic acid, forming the substituted urea.

For the synthesis of N-Butylurea, the primary amine used is n-butylamine. The reaction can be represented as follows:

R-NH₂ + KOCN + H⁺ → R-NH-CO-NH₂ + K⁺

Where R is the butyl group (C₄H₉-).

This method is often straightforward and can be carried out under relatively mild conditions. However, the use of acidic conditions and the potential for side reactions need to be considered.

Application of Isocyanates and Carbodiimides in Urea Formation

The reaction between amines and isocyanates is a widely used and efficient method for forming urea linkages. nih.govoup.comcommonorganicchemistry.com The reaction involves the nucleophilic addition of the amine to the carbon atom of the isocyanate group.

For the synthesis of this compound, this method could involve the reaction of n-butylamine with isocyanic acid or a protected form thereof, or the reaction of ammonia (B1221849) with butyl isocyanate.

R-NH₂ + R'-N=C=O → R-NH-CO-NH-R'

Where for this compound, one of the R groups is butyl and the other is hydrogen. If n-butylamine is reacted with isocyanic acid (HNCO), this compound is formed. If ammonia (NH₃) is reacted with butyl isocyanate (CH₃(CH₂)₃NCO), this compound is also formed.

Carbodiimides are another class of reagents that can be employed in urea synthesis, often in reactions involving carboxylic acids to form O-acylisourea intermediates, which can then react with amines to form ureas or rearrange. researchgate.netgoogle.com While carbodiimides are more commonly associated with amide bond formation through activation of carboxylic acids, they can be involved in urea synthesis, particularly in the formation of N-acylureas or in reactions where a urea is formed as a byproduct from the reaction of a carbodiimide (B86325) with water. researchgate.netgoogle.com

Traditional Phosgene-Based and Carbonylation Methods for Urea Synthesis

Historically, phosgene (B1210022) (COCl₂) has been a key reagent in the synthesis of urea derivatives. nih.govfishersci.ptfishersci.se The reaction of amines with phosgene is a highly reactive route to form urea linkages, typically proceeding through the formation of a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine equivalent to yield the urea. nih.gov

2 R-NH₂ + COCl₂ → R-NH-CO-NH-R + 2 HCl

For this compound, this could involve the reaction of n-butylamine with phosgene followed by reaction with ammonia, or the reaction of ammonia with phosgene followed by reaction with n-butylamine. However, the high toxicity of phosgene has driven the development of alternative, safer methods. nih.govresearchgate.net

Carbonylation reactions, involving the incorporation of a carbonyl group (C=O) into a molecule, represent another traditional approach to urea synthesis. These methods often utilize carbon monoxide (CO) as the carbonyl source and can be catalyzed by transition metals. fishersci.ptfishersci.sepsu.eduresearchgate.net The carbonylation of amines in the presence of an oxidant can lead to the formation of ureas. researchgate.net

2 R-NH₂ + CO + [Oxidant] → R-NH-CO-NH-R + H₂O (or other byproducts)

While these methods can be effective, they may require elevated pressures of CO and can sometimes lead to the formation of symmetrical ureas or other byproducts. oup.comrsc.org

Advanced and Sustainable Synthetic Strategies

Due to the drawbacks of traditional methods, significant effort has been directed towards developing more advanced and sustainable synthetic routes to urea derivatives, including this compound. These strategies often focus on using less toxic reagents, milder conditions, and more environmentally friendly catalysts.

Metal-Free and Metal-Catalyzed Carbonylation Reactions

The development of metal-free and metal-catalyzed carbonylation reactions has been a key area in sustainable urea synthesis. These methods aim to utilize more abundant and less toxic carbonyl sources like carbon dioxide (CO₂) or employ efficient catalytic systems to facilitate the reaction under milder conditions. Current time information in Bordeaux, FR.organic-chemistry.orgoup.comrsc.orgdntb.gov.uaresearchgate.net

Metal-catalyzed carbonylation of amines using CO has seen advancements, with various transition metals like palladium, ruthenium, cobalt, rhodium, gold, and nickel being explored as catalysts. researchgate.netmdpi.com These methods can offer improved selectivity and efficiency compared to uncatalyzed reactions. For example, palladium-catalyzed oxidative carbonylation of amines with CO has been used for the synthesis of symmetrical and unsymmetrical ureas. mdpi.com

Metal-free approaches often explore the use of CO₂ as a direct carbonyl source, although its inertness can be a challenge. organic-chemistry.orgoup.comresearchgate.netoaepublish.com Some metal-free methods involve the activation of CO₂ or amines to facilitate the formation of the urea linkage. organic-chemistry.orgresearchgate.net For instance, metal-free synthesis of urea derivatives utilizing CO₂ at atmospheric pressure and room temperature has been reported. organic-chemistry.org

Rearrangement Reactions (e.g., Tiemann, Curtius, Hofmann) for Urea Formation

Rearrangement reactions, such as the Tiemann, Curtius, and Hofmann rearrangements, can be utilized to generate isocyanate intermediates, which can then be trapped by amines to form ureas. nih.govCurrent time information in Bordeaux, FR.Current time information in Bangalore, IN.organic-chemistry.orgfishersci.se These reactions typically involve the rearrangement of an appropriately functionalized starting material (e.g., amides, acyl azides, hydroxamic acids) to an isocyanate.

The Hofmann rearrangement, for instance, involves the conversion of a primary amide to a primary amine with the loss of a carbon atom, proceeding through an isocyanate intermediate. If this rearrangement is carried out in the presence of an amine, a urea can be formed. organic-chemistry.org

R-CO-NH₂ → [R-N=C=O] → R-NH-CO-NH₂ (via reaction with NH₃ or H₂O followed by reaction with amine)

For the synthesis of this compound via a Hofmann-type rearrangement, a butanamide derivative could potentially be converted to an isocyanate intermediate, which would then react with ammonia to form this compound. Similarly, a Curtius rearrangement of an acyl azide (B81097) derived from a butanoic acid derivative could generate butyl isocyanate, which would then react with ammonia. nih.gov

These rearrangement strategies offer alternative routes to the key isocyanate intermediate without directly using hazardous reagents like phosgene. nih.gov

Nucleophilic Addition of Amines to Potassium Isocyanate in Aqueous Systems

The synthesis of N-substituted ureas, including this compound, can be achieved through the nucleophilic addition of amines to potassium isocyanate (KOCN) in aqueous systems. This method offers a practical, mild, and efficient route, often avoiding the need for organic co-solvents and silica (B1680970) gel purification rsc.orgresearchgate.net.

A general procedure involves reacting a primary amine, such as butylamine (B146782), with potassium isocyanate in an aqueous acidic solution, typically 1 N aqueous HCl, at ambient temperature rsc.orgresearchgate.netevitachem.com. The hydrochloric acid is used to activate potassium cyanate as an electrophile rsc.org. This methodology has been successfully applied to various aliphatic, aromatic, and heteroaromatic amines, yielding corresponding N-substituted ureas in good to excellent isolated yields with high chemical purity rsc.org. The reaction profile is generally clean, primarily yielding the desired N-substituted urea or a mixture of the product with unreacted starting amine rsc.org. This approach has also been demonstrated to be suitable for gram-scale synthesis rsc.orgresearchgate.net.

Research findings indicate that using 2 mmol of amine, 2.2 equivalents of KOCN, and 3 mL of 1 N aqueous HCl are effective conditions for this reaction rsc.org. The reaction time and yield can be influenced by factors such as HCl concentration and the stoichiometry of the reactants researchgate.net.

Utilizing Less Toxic Reagents in Urea Synthesis

Traditional methods for synthesizing urea derivatives often involve highly toxic reagents such as phosgene or its equivalents like triphosgene (B27547) rsc.orgnih.gov. These methods raise significant safety and environmental concerns rsc.orgnih.gov. Consequently, there has been a push to develop synthetic routes utilizing less toxic alternatives rsc.orgnih.gov.

Alternative approaches for urea synthesis involve the reaction of amines with less hazardous agents such as ethylene (B1197577) carbonate or diethyl carbonate nih.gov. Other methods include direct routes from amines and CO₂ in the presence of various catalysts, and the use of ionic liquids as suitable solvents nih.gov.

N,N′-Carbonyldiimidazole (CDI) is another widely explored, safer alternative to phosgene for preparing ureas nih.gov. CDI is a crystalline solid that does not produce chlorine or chlorinated byproducts, making it a less toxic option for generating unsymmetrical ureas nih.gov.

While traditional methods involving isocyanates generated from amines and phosgene or carbamoyl chlorides are common, they necessitate the use of ammonia gas, leading to safety issues and operational complexities rsc.org. Direct alkylation or arylation of urea can be straightforward but may require harsh conditions and can be complicated by competing O-alkylation and dialkylation reactions rsc.org. Less explored methods, such as the oxidation of thiourea (B124793) derivatives or metal/base-catalyzed transamidation of urea, have been developed primarily for substituted urea synthesis and have limited industrial applicability compared to phosgene-based methods rsc.org.

Targeted Synthesis of this compound Analogues and Functionalized Derivatives

Beyond the basic synthesis of this compound, targeted methodologies exist for the preparation of its analogues and derivatives with specific structural features and functionalities.

Monosubstituted and Disubstituted this compound Syntheses

The synthesis of both monosubstituted and disubstituted urea derivatives, including those related to this compound, can be achieved through various methods. One approach for preparing N-monosubstituted ureas involves the reaction of primary amines with potassium isocyanate in aqueous acidic solutions, as discussed previously rsc.orgresearchgate.netuni.luresearchgate.net. This compound itself is a monosubstituted urea.

For disubstituted ureas, including N,N'-dibutylurea, reactions between unsubstituted urea and alkylamine hydrochlorides or free amines can be employed, typically at elevated temperatures googleapis.comumich.edu. This can lead to a mixture of monosubstituted and N,N'-disubstituted derivatives umich.edu. N,N'-Dibutylurea, for instance, can be prepared by reacting one mole of urea with two moles of n-butylamine hydrochloride googleapis.com. This reaction can be carried out in the dry state at around 150°C or in solution googleapis.com.

Another method for synthesizing unsymmetrical N,N′-disubstituted ureas involves palladium-catalyzed reductive alkylation of monosubstituted ureas using aldehydes and molecular hydrogen researchgate.net. This method can be incorporated into a one-pot, solvent-free sequence starting from the corresponding amines researchgate.net. Additionally, benzotriazole-1-carboxamide (B1609093) has been reported as a reagent for preparing mono- and N,N-disubstituted ureas from primary and secondary aliphatic amines under mild conditions umich.edu.

ReactantsConditionsProduct(s)Yield (%)Source
Primary amine + Potassium isocyanateAqueous HCl, ambient temperatureN-substituted ureas (mono-, di-, cyclic)Good to excellent rsc.orgresearchgate.netresearchgate.net
Urea + n-butylamine hydrochlorideDry state, ~150°C or in solutionN,N'-Dibutylurea (potentially with mono-substituted)Not specified googleapis.com
Monosubstituted urea + AldehydePalladium catalyst, H₂, reductive alkylationUnsymmetrical N,N′-disubstituted ureas60-93 researchgate.net
Primary/Secondary amine + Benzotriazole-1-carboxamideMild conditionsMono- and N,N-disubstituted ureas61-96 umich.edu

Synthesis of N-Acryl-N,N′-di-tert-Butylurea and Related Compounds

The synthesis of N-Acryl-N,N′-di-tert-butylurea (A-DitBuU) involves the condensation of acrylic acid with N,N′-di-tert-butylcarbodiimide (DitBuC) at room temperature researchgate.nettandfonline.comresearchgate.net. This monomer has been utilized in free-radical initiated copolymerization reactions, for example, with ethylene glycol dimethacrylate (EDMA) researchgate.nettandfonline.comresearchgate.net.

Copolymers of A-DitBuU with EDMA have been prepared in the presence of initiators like dibenzoyl peroxide in solvents such as butanone at elevated temperatures (e.g., 70°C) for extended periods (e.g., 48 hours) to achieve high conversion researchgate.nettandfonline.comtandfonline.com. The resulting crosslinked copolymers are typically insoluble in organic solvents researchgate.nettandfonline.comtandfonline.com.

Thermal decomposition studies of these copolymers have shown the separation of tert-butylisocyanate at temperatures between 180 and 280°C, leading to the formation of thermally stable molecularly imprinted copolymers researchgate.nettandfonline.comtandfonline.com.

ReactantsConditionsProduct(s)Source
Acrylic acid + N,N′-di-tert-butylcarbodiimideRoom temperatureN-Acryl-N,N′-di-tert-butylurea (A-DitBuU) researchgate.nettandfonline.comresearchgate.net
A-DitBuU + Ethylene glycol dimethacrylateDibenzoyl peroxide, butanone, 70°C, 48 hCrosslinked copolymers of A-DitBuU with EDMA researchgate.nettandfonline.comtandfonline.com

Synthesis of Sulfonylated this compound Analogues

Sulfonylated urea analogues, such as sulfonylureas, are a class of compounds with various applications. The synthesis of these compounds often involves the reaction of a substituted urea with a sulfonyl halide or a related sulfonylating agent.

For example, the synthesis of 1-n-butyl-3-(p-toluenesulfonyl)urea is mentioned, which can be obtained by reacting 1,3-di-n-butylurea with p-toluenesulfonamide (B41071) googleapis.com. This reaction can be carried out with or without a solvent, and an excess of the urea reagent can be a desirable medium googleapis.com. Suitable solvents include inert solvents of low volatility, such as sec.-butylbenzene, or polar solvents like diethyleneglycol googleapis.com. The reaction temperature typically ranges from 75°C to 250°C, with an optimal range around 150°C to 170°C, allowing the reaction to proceed to completion relatively quickly while vaporizing the by-product amine googleapis.com.

Other examples of sulfonylated this compound analogues mentioned include 1-n-butyl-3-p-chlorobenzenesulfonylurea and 1-n-butyl-3-(3,4-dichlorobenzenesulfonyl)urea, which can be obtained following similar procedures by substituting the appropriate sulfonylamide googleapis.com.

ReactantsConditionsProduct(s)Source
1,3-di-n-butylurea + p-toluenesulfonamide75-250°C (optimal 150-170°C), with or without solvent1-n-butyl-3-(p-toluenesulfonyl)urea googleapis.com
1,3-di-n-butylurea + p-chlorobenzenesulfonamide75-250°C (optimal 150-170°C), with or without solvent1-n-butyl-3-p-chlorobenzenesulfonylurea googleapis.com
1,3-di-n-butylurea + 3,4-dichlorobenzenesulfonamide75-250°C (optimal 150-170°C), with or without solvent1-n-butyl-3-(3,4-dichlorobenzenesulfonyl)urea googleapis.com

While information on this compound (CID 11595) and N,N,N'-Tribenzyl-N'-butylurea (CID 20445206) is available, a specific synthetic methodology for Tribenzyl-N'-butylurea (1,1,3-tribenzyl-3-butylurea) starting from or explicitly involving this compound, including detailed research findings or data tables for this particular synthesis, was not found in the conducted search. Therefore, content for section 2.3.5 as outlined cannot be generated based on the available information.

Mechanistic Investigations of N Butylurea Chemical Reactivity

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and mechanisms provides a fundamental understanding of how chemical transformations involving N-butylurea occur. Nitrosation reactions, in particular, have been subject to kinetic investigations to elucidate their pathways.

Nitrosation of this compound: Kinetic Studies and Proton Transfer Mechanisms

Kinetic studies on the nitrosation of N-alkylureas, including this compound, have been conducted to understand the reaction pathways and the role of proton transfer. The nitrosation of N-methyl-, N-ethyl-, N-propyl-, and this compound in acidic aqueous-acetonitrile mixtures has been monitored kinetically by spectrophotometric analysis of the N-alkyl-N-nitrosoureas formed. acs.org These studies suggest a mechanism where a slow kinetic step involves proton transfer from the protonated N-alkyl-N-nitrosourea to the water in the reaction medium. acs.org

Research on the nitrosation of related compounds, such as N,N'-dimethylurea, also indicates that a slow proton transfer step is involved, supported by observations of primary solvent isotope effects and general base catalysis. rsc.org There is kinetic evidence suggesting that the nitrosation of amides, including ureas, may initially occur at the oxygen atom, followed by a slow proton transfer and a rapid internal rearrangement to yield the more thermodynamically stable N-nitroso amide. rsc.org For 1,3-dialkylureas, proton transfer to the solvent has been confirmed as a rate-limiting step in the nitrosation mechanism, evidenced by a primary kinetic isotope effect. researchgate.net

Influence of Solvent Polarity and Dielectric Constant on Reaction Rates

The polarity and dielectric constant of the solvent medium significantly influence the rate of N-alkylurea nitrosation. Studies in water-acetonitrile mixtures have shown that increasing the percentage of acetonitrile (B52724), which results in a decrease in the dielectric constant of the medium, leads to a decrease in the nitrosation rate constant. acs.org This effect can be rationalized by considering the mechanism where proton transfer to water is the rate-limiting step. acs.org Lowering the dielectric constant of the reaction medium can strongly inhibit the nitrosation of N-alkylureas under these circumstances. acs.org The permittivity of the reaction medium also affects the reactivity of different nitrosatable substrates, with their reactivities converging as the percentage of acetonitrile increases up to approximately 50%. acs.org This convergence may be explained by the assumption that the folding of the hydrophobic alkyl group of the substrates decreases as the permittivity of the reaction medium diminishes. acs.org

Isokinetic Relationships in N-Alkylurea Nitrosation

The presence of isokinetic relationships in the nitrosation of N-alkylureas in mixed solvent systems supports the notion of a common reaction mechanism across varying solvent compositions. acs.org An isokinetic relationship occurs when the enthalpies and entropies of activation for a series of related reactions or a single reaction under systematically changed conditions satisfy a linear relationship. iupac.org The finding of two isokinetic relationships in the study of N-alkylurea nitrosation in water-acetonitrile mixtures supports the idea of a consistent reaction mechanism throughout the range of compositions of the solvent mixture studied. acs.org

General Reaction Propensities of this compound

Beyond nitrosation, this compound exhibits other general reaction propensities characteristic of amide compounds, including acidic behavior and reactivity with dehydrating agents.

Acidic Reactivity and Salt Formation with Strong Bases

This compound is classified as an amide. nih.govchemicalbook.comnoaa.gov Amides are generally considered very weak bases, weaker than water. nih.govchemicalbook.comnoaa.gov However, imides, which are related in structure, are even less basic and can react with strong bases to form salts, thus acting as acids. nih.govchemicalbook.comnoaa.gov While this compound is an amide, this general reactivity profile for amides and imides indicates the potential for this compound to exhibit some acidic character and undergo salt formation when exposed to strong bases.

Reactions with Dehydrating Agents to Form Nitriles

A characteristic reaction of amides is their reaction with dehydrating agents to form nitriles. nih.govchemicalbook.comnoaa.govpressbooks.pub Mixing amides with dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) generates the corresponding nitrile. nih.govchemicalbook.comnoaa.govpressbooks.pub This dehydration reaction typically involves the initial reaction of the dehydrating agent with the nucleophilic oxygen atom of the amide, followed by deprotonation and an elimination reaction. pressbooks.pub Therefore, this compound is expected to react with suitable dehydrating agents to yield butanenitrile.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound, as a representative alkylurea, has been the subject of theoretical investigations aimed at elucidating its decomposition pathways and products. These studies are crucial for understanding the behavior of urea (B33335) derivatives under elevated temperatures, relevant in various industrial and chemical processes.

Detailed research findings from theoretical studies employing electronic structure calculations and reaction rate theories indicate that the thermal decomposition of alkylureas, including this compound, primarily proceeds through four-center pericyclic reactions. nih.govresearchgate.netacs.org This mechanism involves the intramolecular transfer of a hydrogen atom and the subsequent cleavage of a C-N bond within the urea structure. nih.govresearchgate.netacs.org

The main products resulting from this dominant decomposition pathway are a substituted isocyanate and an amine. nih.govresearchgate.netacs.org In the case of this compound, the theoretical studies suggest the formation of n-butyl isocyanate and ammonia (B1221849). nih.govresearchgate.netacs.org

Theoretical models have been developed to predict the reaction rates and product branching ratios based on factors such as the nature of the transferred hydrogen atom (primary or secondary) and the nature of the nitrogen atom acting as the acceptor. nih.govresearchgate.netacs.org These models provide a framework for understanding the kinetics of thermal decomposition for a range of urea derivatives. nih.govresearchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization of N Butylurea

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, particularly FTIR, provides a unique molecular fingerprint of a compound and is invaluable for identifying the functional groups present.

FTIR spectroscopy involves the interaction of infrared radiation with the molecule, causing specific bonds to vibrate at characteristic frequencies. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, reveals the presence of functional groups within the N-Butylurea molecule. While specific peak assignments for this compound are not extensively detailed in the immediate search results, general IR analysis of urea (B33335) derivatives would show characteristic absorption bands. The carbonyl group (C=O) in the urea moiety is expected to exhibit a strong absorption band typically in the range of 1630-1700 cm⁻¹. N-H stretching vibrations from the urea group would appear in the 3200-3500 cm⁻¹ region, and C-N stretching vibrations are also expected. The butyl chain would contribute characteristic C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. FTIR spectra of N,N'-dibutylurea have been recorded using the KBr-Pellet technique. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule and their local electronic environments. The spectrum of this compound would show distinct signals corresponding to the protons of the butyl chain and the urea group. The chemical shifts (δ), splitting patterns (multiplicity), and integration of these signals provide crucial information for assigning specific protons to their positions within the molecule. For this compound, signals would be expected for the protons on the terminal methyl group of the butyl chain, the methylene (B1212753) groups along the chain, and the protons attached to the nitrogen atoms of the urea group. ¹H NMR spectra for this compound are available, including data from the Sadtler Research Laboratories Spectral Collection. nih.govchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the ¹³C signals are indicative of the electronic environment of each carbon atom. The spectrum of this compound would show signals for the carbon atoms of the butyl chain and the carbonyl carbon of the urea group. The carbonyl carbon is typically found in the range of 160-170 ppm, while the carbon atoms of the alkyl chain would appear in the upfield region (0-50 ppm), with their specific shifts influenced by their proximity to the nitrogen atom. ¹³C NMR spectra for related compounds like N,N'-di-n-butylurea are available, providing analogous information for structural comparison. spectrabase.com

Proton (¹H) NMR Analysis

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to study the thermal transitions and stability of a compound.

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine thermal transitions such as melting points, crystallization points, and glass transition temperatures. For crystalline solids like this compound, DSC can be used to determine the melting point and enthalpy of fusion. This compound is reported to have a melting point in the range of 92-96 °C or 94-98 °C. fishersci.comfishersci.comfishersci.no DSC has been used to study the thermal stability of proteins in the presence of this compound solutions, indicating its influence on thermal denaturation processes. chem-soc.siresearchgate.netnih.govnih.gov Studies have also investigated the heat capacities of N-(n)butylurea using DSC. researchgate.net

Table 1: Summary of Spectroscopic and Thermal Data for this compound

TechniqueAnalyte/PropertyObserved Data/Information
FTIR SpectroscopyVibrational Modes, Functional GroupsCharacteristic absorption bands for C=O, N-H, C-N, and C-H groups expected. KBr-Pellet technique used for related compounds. nih.gov
¹H NMR SpectroscopyProton Environments, Structural ElucidationDistinct signals for butyl chain and urea protons. Spectra available. nih.govchemicalbook.com
¹³C NMR SpectroscopyCarbon Skeleton, Structural ElucidationSignals for butyl chain carbons and urea carbonyl carbon expected. Spectra for related compounds available. spectrabase.com
Differential Scanning Calorimetry (DSC)Melting Point, Thermal Transitions, Heat CapacityMelting Point: 92-96 °C or 94-98 °C. fishersci.comfishersci.comfishersci.no Used in studies of thermal stability and heat capacity. chem-soc.siresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a key method for understanding the solid-state structure of this compound and its complexes. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can determine the electron density distribution, which reveals the positions of atoms and the nature of chemical bonds. azolifesciences.com This provides crucial data for understanding the molecule's three-dimensional structure and how molecules pack together in the crystalline state.

While specific detailed X-ray crystallography data solely for the simple this compound crystal structure was not extensively detailed in the search results, studies on related butyl-substituted ureas and urea-containing complexes provide insights into the typical structural features observed. For instance, the crystal structure of N,N'-di-tert-butylurea has been determined, showing how bulky substituents can influence crystal packing. filinchuk.comresearchgate.netfilinchuk.com

Conformational Analysis of this compound-Containing Complexes

The conformation of this compound within complexes is influenced by its interaction with metal centers or other molecules. Studies on urea derivatives highlight the importance of the rotational barriers around the N-C(sp²) and N-C(sp³) bonds in determining preferred conformations. acs.orgnih.govresearchgate.net

In metal complexes, urea ligands can coordinate to metal ions, typically through the oxygen atom, although deprotonated forms can exhibit N,N- or N,O-bidentate coordination. filinchuk.com The specific conformation adopted by the this compound ligand in a complex will depend on the coordination environment and the steric and electronic properties of the metal center and other ligands present.

Research on a platinum complex containing an 8-(this compound)isoquinoline ligand, for example, demonstrated that the complex cation could adopt different conformations ("cone", "partial cone", "1,2-alternate", or "1,3-alternate") depending on the anion it was binding to. nih.gov Solid-state X-ray structures showed that a "1,2-alternate" conformation was involved in binding spherical halide ions, while a "cone" conformation facilitated strong binding with tetrahedral oxy-anions like sulfate. nih.gov This illustrates how the conformation of a butylurea-containing ligand can adapt to optimize interactions within a complex.

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a critical role in the solid-state structure of urea derivatives, including this compound. Urea molecules are well-known for their ability to form extensive hydrogen bonding networks involving the N-H protons as donors and the carbonyl oxygen as an acceptor. mdpi.com

In crystalline structures of urea derivatives, these hydrogen bonds contribute significantly to crystal packing and stability. For N,N'-di-tert-butylurea, intermolecular N-H···O hydrogen bonds connect molecules to form dimers in the crystal lattice, with N···O distances reported between 2.888(5) and 2.944(5) Å. filinchuk.comresearchgate.netfilinchuk.com

The nature and extent of hydrogen bonding in crystalline this compound would similarly involve interactions between the urea NH groups and the carbonyl oxygen of adjacent molecules. These interactions can lead to the formation of various supramolecular architectures, such as chains or layers, depending on the specific packing arrangement. The presence of the butyl group can influence these networks by introducing steric bulk and hydrophobic regions, potentially modifying the typical hydrogen bonding patterns observed in unsubstituted urea.

Spectroscopic techniques, such as IR spectroscopy, can complement X-ray crystallography by providing evidence for hydrogen bonding in the solid state. Changes in the carbonyl stretching frequencies, for instance, can indicate the involvement of the carbonyl group in hydrogen bonding. mdpi.com

Data from related urea structures, such as the bond lengths and angles determined by X-ray diffraction, provide valuable reference points for understanding the geometry of the urea group within the this compound structure and its hydrogen bonding capabilities. For N,N'-di-tert-butylurea, C=O bond lengths were measured around 1.24 Å, and C-N bond lengths ranged from approximately 1.36 to 1.49 Å, with NCN angles around 114°. filinchuk.com These parameters are characteristic of the urea functional group and its resonance structures, which influence its hydrogen bonding behavior.

Below is a table summarizing some structural parameters observed in related butyl-substituted urea crystal structures, which can provide context for the expected features in this compound.

CompoundC=O Bond Length (Å)C-N Bond Lengths (Å)NCN Angle (°)N···O Hydrogen Bond Distance (Å)
N,N'-Di-tert-butylurea1.245(6), 1.244(6)1.363(6) - 1.489(6)113.8(5), 114.2(5)2.888(5) - 2.944(5)

Note: Data is derived from the crystal structure of N,N'-di-tert-butylurea as a representative example of a butyl-substituted urea. filinchuk.comfilinchuk.com

Computational Chemistry and Theoretical Modeling of N Butylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to analyze the electronic structure and predict the reactivity of organic molecules like N-Butylurea. These calculations can reveal details about atomic hybridization, charge distribution, and stabilizing interactions within the molecule.

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to approximate the electronic structure of many-electron systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient approach to study molecular properties. Its applications to urea (B33335) derivatives, such as 1-amidino-O-(n-butyl)urea (ABnUH), demonstrate its utility in understanding their fundamental characteristics. researchgate.netasianpubs.org

Charge delocalization and hyper-conjugative interactions play significant roles in determining the stability and reactivity of organic molecules. DFT calculations, through the examination of molecular orbitals and electron density distribution, can identify and quantify these effects in this compound. Research on 1-amidino-O-(n-butyl)urea (ABnUH) has utilized DFT to investigate charge delocalization and hyper-conjugative interactions, highlighting their importance in the molecule's stability. researchgate.netasianpubs.org

Natural Bond Orbital (NBO) analysis is a method often used in conjunction with DFT to investigate charge transfer interactions within a molecule. NBO analysis provides a localized view of bonding and lone pairs and can identify stabilizing interactions arising from the transfer of electron density between orbitals. For butylurea derivatives like 1-amidino-O-(n-butyl)urea (ABnUH), NBO analysis has been performed to understand charge transfer phenomena between localized bonds and lone pairs. researchgate.netasianpubs.org

Investigations of Charge Delocalization and Hyper-conjugative Interactions

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, aiding in their identification and characterization.

Vibrational Mode Predictions

Computational methods, such as DFT, are used to predict the vibrational modes of molecules like this compound. These predictions can be compared with experimental spectroscopic data (e.g., Infrared and Raman spectroscopy) to help confirm molecular structures and understand the nature of chemical bonds. Theoretical treatments of related compounds, such as 1-amidino-O-(n-butyl)urea (ABnUH), have included the analysis of vibrational modes using DFT with basis sets like 6-311++ G (d,p) researchgate.netresearchgate.netasianpubs.org. This analysis helps in understanding the electronic structure, charge delocalization, and hyper-conjugative interactions within the molecule researchgate.netresearchgate.netasianpubs.org. For other urea derivatives, calculated vibrational wavenumbers have been compared with solid-state FT-IR spectra, with scaling factors applied to improve agreement between theoretical and experimental results researchgate.net.

Conformational Analysis and Geometrical Optimization

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and their relative energies taltech.ee. Geometrical optimization is a computational process used to find the lowest energy structure (the most stable conformer) or transition states on the potential energy surface of a molecule taltech.ee.

Studies on alkyl-substituted urea derivatives, including those with butyl groups, have explored their conformational landscapes using methods like DFT (e.g., B3LYP) and MP2 with various basis sets researchgate.netacs.org. These studies often involve calculating potential energy surfaces (PES) for rotation around different bonds, such as the N-C(sp³) or C(sp²)-N bonds researchgate.netacs.org. For simple urea and methylurea, anti geometries have been found to be more stable than syn geometries researchgate.netnih.gov. The energy barriers for rotation around the C(sp²)-N bond in alkylureas are typically in the range of 8.6-9.4 kcal/mol, slightly higher than in unsubstituted urea researchgate.netacs.org. The rotation of alkyl groups, such as the ethyl, isopropyl, and tert-butyl groups in related urea derivatives, has also been studied, revealing different energy barriers depending on the substituent researchgate.netacs.org.

Computational studies aim to identify stable conformers and understand the factors influencing their stability, such as hyper-conjugative interactions nih.gov. Optimized geometries obtained from these calculations are often compared with experimental crystal structure data for validation researchgate.netacs.org.

Computational Studies of Reaction Mechanisms, Thermodynamics, and Kinetics

Computational chemistry is a valuable tool for investigating reaction mechanisms, predicting thermodynamic properties (like enthalpies of formation and sublimation), and determining kinetic parameters (such as activation energies and rate constants) for chemical reactions involving this compound or related compounds acs.orgresearchgate.netresearchgate.netekb.egacs.org.

While specific computational studies on the reaction mechanisms, thermodynamics, and kinetics solely of this compound itself are not extensively detailed in the provided search results, research on related urea derivatives and reactions involving butylamine (B146782) provides relevant insights into the types of computational investigations conducted in this area.

For example, computational studies have explored the thermodynamics and kinetics of dissociation reactions of other organic compounds using DFT methods to optimize geometries of stationary points (reactants, products, and transition states) and calculate energy barriers researchgate.netekb.eg. The mechanisms, kinetics, and thermodynamics of gas-phase pyrolysis of related alkyl halides have also been investigated computationally to understand decomposition pathways and determine activation energies researchgate.net.

Furthermore, computational approaches, combined with experimental techniques, have been used to study the kinetics and mechanisms of heterogeneous reactions involving butylamine, a structural component related to this compound rsc.org. These studies can determine activation energies and propose reaction mechanisms, such as the Langmuir-Hinshelwood mechanism, based on computational and experimental data rsc.org. Computational studies are also employed to understand the role of intermediates and transition states in catalytic reactions involving nitrogen-containing compounds acs.org.

Computational thermochemistry, using methods like G3(MP2), has been applied to calculate enthalpies of formation for alkyl derivatives of urea, and these results have been compared with experimental data to improve predictive models acs.org.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) properties are important for materials used in photonics and optoelectronics. Computational chemistry, particularly DFT, is frequently used to investigate the NLO properties of organic molecules researchgate.netnih.govfrontiersin.organalis.com.my. These studies typically involve calculating parameters such as dipole moment, linear polarizability (α), first-order hyperpolarizability (β), and second-order hyperpolarizability (γ) researchgate.netnih.govfrontiersin.org.

For related compounds like 1-amidino-O-(n-butyl)urea (ABnUH), DFT calculations have been performed to analyze NLO properties researchgate.net. These studies often use basis sets like 6-311++ G (d,p) and can investigate the effect of solvents on NLO properties researchgate.net. The calculated hyperpolarizability values provide an indication of a molecule's potential for NLO applications nih.govfrontiersin.organalis.com.my. Comparisons are sometimes made with known NLO materials like urea to assess the potential of new compounds researchgate.net.

Computational studies on other organic and organometallic compounds have shown that electron delocalization and the presence of electron-donating and electron-withdrawing groups can significantly influence NLO properties nih.govanalis.com.my. While specific detailed NLO data solely for this compound was not found, the computational methods applied to related structures demonstrate the approach used to evaluate the NLO potential of such molecules.

Applications of N Butylurea in Materials Science and Engineering

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems made up of a discrete number of interacting molecules, utilizing non-covalent forces such as hydrogen bonding for assembly and recognition. The urea (B33335) group is a key functional group in this field.

Role of Urea Hydrogen-Bond Donors in Molecular Recognition

Urea moieties are well-established as effective hydrogen-bond donors and acceptors, playing a crucial role in molecular recognition processes. The urea group, consisting of a carbonyl flanked by two amine groups, can form precise, directional interactions with target molecules mdpi.com. These hydrogen bonds are fundamental in stabilizing molecular complexes mdpi.com. The nitrogen atoms in the urea moiety act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor mdpi.com. The strength of these hydrogen bonds can be influenced by substituents on the urea group nih.gov.

In the context of molecular recognition, urea derivatives, including those with butyl substituents, are widely used in the design of host molecules that can selectively bind to guest species researchgate.net. This binding is mediated by the formation of specific hydrogen-bond networks between the host and the guest nih.gov. The arrangement and number of hydrogen-bonding sites significantly influence the strength and selectivity of the complex formation nih.gov.

Design of Anion Receptors Utilizing N-Butylurea Moieties

The design of synthetic receptors for anions is a significant area within supramolecular chemistry, and urea-based receptors have proven particularly effective rsc.orgresearchgate.net. Anions present unique challenges in recognition due to their diverse geometries, pH dependence, and high solvation energies nih.gov. Urea and thiourea (B124793) groups are commonly incorporated into receptor structures as recognition sites because they can form strong and directional hydrogen bonds with anions nih.govacs.org.

This compound moieties can be specifically utilized in the construction of these anion receptors. For instance, metal-organic scaffolds incorporating 8-(this compound)iso-quinoline ligands have been shown to act as anion receptors. nih.govsoton.ac.uk. These receptors can adopt different conformations to bind various anions, with a "cone" conformation being effective for encapsulating tetrahedral oxy-anions like sulfate, and a "1,2-alternate" conformation suitable for binding spherical halide ions nih.govsoton.ac.uk. Studies have demonstrated that arranging urea hydrogen-bond donor groups on a metal-organic scaffold allows for the preparation of new classes of synthetic receptors for anions nih.govsoton.ac.uk. The binding affinity and selectivity of urea-based receptors are related to the acidic properties of the receptor and the basic properties of the anion researchgate.net.

Formation of Periodic Hydrogen-Bond Patterns in Molecular Crystals

Hydrogen bonding plays a critical role in the structure and assembly of molecular crystals, leading to the formation of periodic patterns researchgate.netrsc.org. Urea itself forms a crystal structure characterized by a network of N-H···O hydrogen bonds researchgate.netcrystalsolutions.eu. The urea molecule can act as both a hydrogen bond donor and acceptor, contributing to intricate hydrogen-bond networks in the solid state mdpi.com.

Polymer Chemistry and Composites

The incorporation of functional groups into polymeric structures is a common strategy to modify material properties. The urea moiety, with its hydrogen-bonding capability, can significantly influence the behavior of polymers and composites.

Incorporation of this compound Derivatives into Polymeric Structures

This compound derivatives can be incorporated into polymeric structures through various synthetic routes. The urea group's ability to form hydrogen bonds can impact polymer properties such as solubility, thermal behavior, and mechanical strength researchgate.net. Polymers containing this compound groups in their side chains have been synthesized, and their thermoresponsive behavior has been investigated rsc.orgusp.ac.jp. These polymers can exhibit temperature-induced phase transitions, which are influenced by the attractive interactions between the urea units rsc.org.

Examples include poly(3-(3-butylureido)propyl acrylate), poly(3-(3-butylureido)propyl methacrylate), and poly(3-(3-butylureido)propyl vinyl ether), synthesized by techniques like RAFT polymerization rsc.org. The presence of the butylurea group can lead to interesting self-assembly behavior in amphiphilic copolymers, affecting their morphology and the viscosity of their solutions rsc.org. This hydrogen bonding motif in amphiphilic copolymers can also enable molecular recognition of small molecules rsc.org.

Copolymerization Studies for Material Synthesis

Copolymerization is a versatile method for synthesizing polymers with tailored properties by combining different monomers. This compound derivatives that contain polymerizable functionalities can be used as monomers in copolymerization reactions.

Advanced Functional Materials Development

The development of advanced functional materials often relies on precise chemical synthesis and the utilization of compounds with specific properties. This compound, as a urea derivative, possesses a structure that can lend itself to various chemical interactions and transformations relevant to materials science. While direct extensive applications of this compound specifically in the development of advanced functional materials are not as widely documented as its use in synthesis or as a solvent, its role as an intermediate and reagent contributes indirectly to this field ontosight.aievitachem.com. Related butylurea compounds, such as 1,3-Di-tert-butylurea and 1,3-Di-sec-butylurea, have been explored for their use in the preparation of advanced materials and polymers solubilityofthings.comsolubilityofthings.com. 1,3-Di-tert-butylurea, for instance, is noted for its thermal and chemical stability and its function as a polar aprotic solvent, properties that can be advantageous in the synthesis of durable materials used in various industries solubilityofthings.com. Similarly, 1,3-Di-sec-butylurea is mentioned for its application in the preparation of advanced materials and polymers solubilityofthings.com. These examples suggest a potential for this compound or its derivatives in contributing to the molecular building blocks or reaction environments necessary for creating materials with tailored properties.

Utilization as Solvents and Reagents in Chemical Processes

This compound serves as an intermediate in organic synthesis ontosight.aievitachem.com. It can be synthesized through reactions such as the reaction of butylamine (B146782) with urea or isocyanic acid ontosight.ai. A method for synthesizing N-substituted ureas, including this compound, involves the nucleophilic addition of primary amines to potassium isocyanate in water researchgate.neteurekaselect.comresearchgate.netrsc.orgnih.gov. This method is described as simple, mild, and efficient, suitable for gram-scale synthesis rsc.orgnih.gov.

While this compound itself is described as moderately soluble in water and soluble in organic solvents like ethanol (B145695) and chloroform (B151607) ontosight.ai, other butylureas are more prominently mentioned as solvents. For example, Tetrabutylurea is used as a solvent due to its lipophilic properties and as a reagent in the synthesis of other compounds ontosight.ai. It is also described as a potential vitochemical solvent, extractant, and catalyst atamanchemicals.com. 1,3-Di-tert-butylurea functions as a polar aprotic solvent capable of dissolving various salts solubilityofthings.com. 1,3-Di-sec-butylurea is also noted as a solvent in organic synthesis solubilityofthings.com.

In its role as a reagent, this compound has been utilized in research studies and as a reference compound in scientific investigations ontosight.ai. Its participation in specific reactions, such as a mechanochemical Biginelli reaction study, highlights its use in exploring reaction mechanisms and synthesis pathways researchgate.net. In this study, changing the urea component to this compound influenced the conversion of starting materials researchgate.net.

Applications in Hydrogen Peroxide Production Processes

Butylurea compounds, particularly Tetrabutylurea (TBU), have significant applications as solvents in the industrial production of hydrogen peroxide (H₂O₂) through the anthraquinone (B42736) process atamanchemicals.comgoogle.comethersolvent.comalibaba.com. This process typically involves the cyclic hydrogenation and oxidation of an alkyl anthraquinone dissolved in a solvent system google.comnzic.org.nz.

Tetrabutylurea is used as a component in the binary solvent system alongside heavy arylhydrocarbons in the anthraquinone process google.com. In this system, Tetrabutylurea acts as a solvent for the anthrahydroquinone that is generated after the hydrogenation of the alkyl anthraquinone google.com. This is in contrast to older systems that often used trioctyl phosphate (B84403) as the solvent for anthrahydroquinone atamanchemicals.comgoogle.com.

The use of Tetrabutylurea as a solvent in hydrogen peroxide production offers several advantages compared to conventional solvents like trioctyl phosphate. These advantages include higher solubility for hydrogenated anthraquinone, a larger H₂O₂ partition coefficient in the biphase, a significant density difference with water, and high surface tension atamanchemicals.com. Additionally, Tetrabutylurea's high boiling point is beneficial for the dehydration process in hydrogen peroxide synthesis alibaba.com.

Another related urea compound, N,N-Diethyl-N,N-Di-n-Butyl urea, is also mentioned as a suitable urea compound for the working solution in processes for the production of hydrogen peroxide google.comgoogle.com.

The anthraquinone process for hydrogen peroxide production involves several steps: hydrogenation of the anthraquinone working solution, filtration of the catalyst, oxidation of the hydrogenated solution to form H₂O₂, and extraction of H₂O₂ with water nzic.org.nz. The solvent system, including butylureas like TBU, plays a crucial role in dissolving the reactants and products throughout this cycle google.comnzic.org.nz.

Table 1: Role of Butylureas in Hydrogen Peroxide Production (Anthraquinone Process)

CompoundRole in ProcessAdvantages (vs. Trioctyl Phosphate)
Tetrabutylurea (TBU)Solvent for AnthrahydroquinoneHigher solubility for hydrogenated anthraquinone, larger H₂O₂ partition coefficient, significant density difference with water, high surface tension, high boiling point. atamanchemicals.comgoogle.comalibaba.com
N,N-Diethyl-N,N-Di-n-Butyl ureaComponent in working solutionSuitable for the production process. google.comgoogle.com

While Tetrabutylurea is the primary butylurea highlighted for its role as a solvent in large-scale hydrogen peroxide production, the mention of other substituted ureas suggests a broader utility of this class of compounds in optimizing the solvent systems for the anthraquinone process google.comgoogle.com.

Role of N Butylurea and Its Analogues in Medicinal Chemistry and Drug Discovery

Biological Interactions and Pharmacological Relevance

The biological activity of drugs is largely determined by molecular recognition through interactions with target proteins and receptors. nih.gov Hydrogen bonds are key forces in stabilizing these drug-receptor interactions. nih.gov

Hydrogen Bonding Capacity with Biological Targets

The urea (B33335) functionality is a potent hydrogen bond donor and acceptor, capable of forming multiple stable hydrogen bonds with biological targets. nih.govresearchgate.neteurekaselect.com This dual hydrogen bonding capability is a primary factor in the molecular recognition and bioactivity of urea derivatives. nih.govresearchgate.net The ability to form multiple hydrogen bonds allows urea-containing compounds to bind selectively and strongly to specific enzymes or receptors, modulating their activity. researchgate.netontosight.ai

Studies on artificial receptors designed to bind urea have demonstrated the stability of complexes formed through multiple hydrogen bonds, even in competitive environments. iupac.org While N-butylurea itself caused only small changes in the absorption spectrum of one such receptor, indicating weaker binding compared to urea, the principle of hydrogen bonding remains fundamental to the interactions of urea derivatives with biological molecules. iupac.org

Contribution to Drug-Target Interactions and Drug-like Properties

The urea moiety's ability to form hydrogen bonds is crucial for establishing key drug-target interactions. nih.govresearchgate.net Beyond binding affinity, the urea functionality also influences crucial drug-like properties, such as aqueous solubility and permeability. nih.gov The balance between the hydrophilic nature of the urea group and the lipophilic nature of substituents like the butyl chain affects a molecule's ability to dissolve in water and cross biological membranes. nih.govsolubilityofthings.comsolubilityofthings.com

Studies on the hydrotropic solubilization of poorly soluble drugs have shown that urea analogues, including butylurea, can enhance aqueous solubility. nih.gov The solubilizing effect was found to follow a trend where butylurea was more effective than ethylurea (B42620), methylurea, and urea itself, suggesting that the alkyl chain length influences this property. nih.gov

This compound Derivatives as Synthetic Building Blocks in Pharmaceutical Development

N-substituted urea derivatives, including those based on this compound, are important building blocks in the synthesis of a wide range of organic chemicals, including pharmaceuticals and agrochemicals. solubilityofthings.comrsc.orgcymitquimica.com The urea core can be readily modified with various alkyl or aryl groups, allowing for the creation of diverse chemical libraries for drug discovery efforts. rsc.org

Traditional methods for synthesizing urea-containing compounds often involve reactions with toxic reagents like phosgene (B1210022) or isocyanates. nih.govrsc.org However, newer, milder, and more environmentally friendly methods are being developed, such as the nucleophilic addition of amines to potassium isocyanate in water. eurekaselect.comrsc.org This highlights the ongoing importance of urea derivatives as synthetic intermediates in pharmaceutical development. nih.govrsc.org Tert-butylurea, an analogue of this compound, is also noted for its use in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com

Therapeutic Potential of this compound-Based Compounds

Development of Anticancer Agents (e.g., Nitrosourea (B86855) Derivatives)

Nitrosourea derivatives, a class of compounds that can be synthesized from urea precursors, have been investigated for their potential as anticancer agents. nih.govnih.gov These compounds often exert their cytotoxic effects through alkylation of DNA. Research has included the synthesis of nitrosourea derivatives of various structures, such as ergolines and sucrose, which have shown antitumor activity in experimental models. nih.govnih.gov While this compound itself is not a nitrosourea, its structural relation to urea provides a basis for the synthesis of such derivatives. Some symmetrical and unsymmetrical urea derivatives have also demonstrated antitumor activity against certain cancer cell lines. researchgate.net

Research into Antiglycemic Properties

Certain urea derivatives, particularly sulfonylurea compounds, are known for their antiglycemic properties and are used in the treatment of type 2 diabetes mellitus. solubilityofthings.comacs.orgebi.ac.ukdrugbank.com These compounds, such as tolbutamide (B1681337) (N-(p-tolylsulfonyl)-N'-n-butylurea), function by stimulating insulin (B600854) secretion from pancreatic beta cells. ebi.ac.ukdrugbank.com

Studies on the hypoglycemic activity of sulfonylurea analogues, including those structurally related to carbutamide (B1668437) (1-(p-aminobenzenesulfonyl)-3-n-butylurea), have been conducted to explore their antidiabetic potential. solubilityofthings.comacs.org The inclusion of a benzenesulfonyl group in compounds like 1-(benzenesulfonyl)-3-butyl-urea is noted to influence their biological activity, including potential antiglycemic effects. solubilityofthings.com Metal complexes of tolbutamide have also been synthesized and screened for hypoglycemic activity, with some complexes showing more potent effects than tolbutamide alone in animal models. ijpp.com

Exploration as Protein Folding and Stability Modulators

Urea and its derivatives are known to influence protein folding and stability. Studies have investigated the interaction of urea and alkyl urea derivatives, such as this compound, with proteins like bovine serum albumin (BSA) and alpha-chymotrypsinogen A. researchgate.netnih.govnih.gov These compounds, particularly those with a free N-H moiety, can act as denaturants by directly interacting with proteins through hydrogen bonding. researchgate.netnih.gov This interaction can lead to the unfolding of protein structures, including the exposure of buried tryptophan residues to the aqueous phase. researchgate.netnih.gov

Research indicates that the extent of protein unfolding can occur at relatively lower concentrations of unsymmetrical alkyl urea derivatives like butylurea and ethylurea compared to urea itself. researchgate.netnih.gov The mechanism involves direct hydrogen-bonding interactions between the N-H moiety of the urea framework and the carbonyl oxygen moieties of the protein. researchgate.netnih.gov Conversely, the carbonyl oxygen of urea interacting with the N-H moieties of the protein does not appear to be significantly involved in the denaturation process. researchgate.netnih.gov

Alkyl-substitution on the urea molecule has been observed to lower the denaturant concentration required to denature proteins like alpha-chymotrypsinogen A. nih.gov This suggests that the nature and size of the alkyl group can influence the denaturing capacity of urea derivatives. Studies using fluorescence measurements have shown that the denaturation induced by alkylureas is accompanied by changes in fluorescence parameters, indicating alterations in the unfolded states of the protein compared to denaturation by urea. nih.gov Minor differences in the extent of unfolding have also been observed. nih.gov

Furthermore, the interaction of urea and its derivatives with protein aromatic side chains, particularly through stacking and NH-π interactions, is considered crucial in urea-assisted protein denaturation. acs.org These interactions can stabilize the aromatic residues in the denatured state. acs.org

While urea is primarily known as a protein denaturant, studies on its derivatives, including this compound, provide insights into how modifications to the urea structure can impact their effects on protein conformation and stability. The balance of hydrophilic and hydrophobic interactions involving the urea moiety and its substituents can be exploited in the design of molecules for drug discovery purposes. nih.gov

Data from studies on the denaturation behavior of alpha-chymotrypsinogen A in the presence of urea and various alkylureas highlight the differing concentrations required to induce denaturation. nih.gov

DenaturantApparent Gibbs Free Energy of Transition (ΔG⁰u) (kcal/mol)Denaturant Concentration for Denaturation (approximate)
Urea(Data not explicitly provided for comparison)Higher
Methylurea(Data not explicitly provided for comparison)Lower than Urea nih.gov
N,N'-Dimethylurea(Data not explicitly provided for comparison)Lower than Urea nih.gov
Ethylurea(Data not explicitly provided for comparison)Relatively Lower than Urea researchgate.netnih.gov
Propylurea(Data not explicitly provided for comparison)Lower than Urea nih.gov
Butylurea (this compound)(Data not explicitly provided for comparison)Relatively Lower than Urea researchgate.netnih.govnih.gov

Preclinical Studies for Anti-HIV-1 Applications

Urea derivatives have been explored in the context of anti-HIV-1 applications, particularly as inhibitors of key viral enzymes like HIV-1 protease and reverse transcriptase. hilarispublisher.comnih.govscielo.brnih.govtandfonline.com The urea functionality's ability to engage in hydrogen bonding is a key feature exploited in the design of these inhibitors. nih.govtandfonline.com

Preclinical studies have investigated alkylureas for their potential as anti-HIV-1 agents. ncats.iosigmaaldrich.com Some urea analogues of PhenylEthylThiazoleThiourea (PETT) derivatives have shown potent inhibitory activity against HIV-1 reverse transcriptase. scielo.brnih.gov These compounds, including those with an ethyl linker and conformationally restricted analogues, have demonstrated activity in the nanomolar range against wild-type reverse transcriptase in cell culture studies. nih.gov

Cyclic urea derivatives have also been studied as inhibitors of HIV-1 protease. nih.govtandfonline.com These inhibitors are designed to bind to the active site of the enzyme, often mimicking the role of a structural water molecule found in complexes of HIV protease with linear inhibitors. nih.gov The interaction is primarily mediated by multiple hydrogen bonds between the urea moiety and residues in the protease active site. tandfonline.com The hydrophobic properties and molecular size of substituents on the urea nitrogen atoms can influence the inhibitory activity and antiviral potency of these compounds. tandfonline.com

Specific examples of urea-based inhibitors that have reached preclinical or clinical stages include compounds featuring a cyclic urea substructure designed to maximize interactions within the HIV protease active site and maintain activity against drug-resistant strains. nih.gov For instance, compound DMP450, a cyclic urea derivative, exhibited broad-spectrum antiviral activity against multidrug-resistant HIV-1 variants. nih.gov X-ray crystallographic studies have provided insights into the binding modes of these inhibitors, showing how the urea functionality interacts within the protease active site. nih.gov

While the search results confirm the exploration of alkylureas, including the mention of "preclinical studies of alkylureas as anti-HIV-1 contraceptive" ncats.iosigmaaldrich.com, detailed preclinical data specifically focusing on this compound itself in isolation for anti-HIV-1 applications is limited within the provided snippets. However, the broader context of urea derivatives as anti-HIV agents, particularly as enzyme inhibitors, provides a framework for understanding the potential relevance of this compound and its analogues in this area.

Environmental Fate and Degradation Studies of N Butylurea

Biodegradation Pathways and Environmental Persistence

Based on available information, the persistence of N-Butylurea in the environment is considered unlikely. thermofisher.com This suggests that biological and/or abiotic processes can lead to its degradation. While specific detailed biodegradation pathways for this compound were not extensively detailed in the reviewed literature, the general concept of biodegradation of similar compounds like urea (B33335) and butylamine (B146782) can offer some insight into potential transformation processes.

Urea, the parent structure of this compound, is known to undergo biodegradation primarily through the action of the enzyme urease, which hydrolyzes urea to ammonia (B1221849) and carbonic acid. [See previous search results] Butylamine, which could potentially be a degradation product if the urea moiety of this compound is cleaved from the butyl group, is also reported to be readily biodegradable. [See previous search results] Biodegradation of alkylamines like butylamine is suspected to involve cleavage of the carbon-nitrogen bond, yielding respective alkanals and ammonium. [See previous search results]

However, without specific studies on this compound itself, the exact microbial degradation pathways and the resulting intermediate and final products remain to be fully elucidated. The statement that persistence is unlikely suggests that, under environmental conditions conducive to microbial activity, this compound is expected to be broken down over time. thermofisher.com

Stability in Aqueous Systems

This compound is soluble in water. [7, See previous search results] This high water solubility influences its behavior and distribution in aquatic environments. The compound is reported to be stable under normal conditions. [7, See previous search results] However, it is known to decompose upon heating, producing hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). [7, See previous search results] this compound is also incompatible with strong oxidizing agents. [7, See previous search results]

Assessment of Environmental Mobility

This compound is highly mobile in the environment due to its significant water solubility. [7, See previous search results] Its solubility in water allows it to readily dissolve and be transported through aquatic systems. thermofisher.com In soil, the product is water-soluble and is expected to be highly mobile, with the potential to spread in water systems. thermofisher.com

Studies on the movement of urea in soils indicate that until hydrolysis occurs, urea is intermediate in its susceptibility to leaching compared to nitrate (B79036) and ammonia. ucanr.edu However, given this compound's reported high mobility in soils, it is likely to be transported through soil profiles with water movement. thermofisher.com The potential for leaching to groundwater is influenced by factors such as soil type, water flow, and the rate of degradation. [See previous search results]

Q & A

Basic Research Question

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .
  • Power analysis : Predefine sample sizes to ensure statistical significance (α=0.05, β=0.2) .

How can mechanistic studies differentiate between this compound’s direct and indirect effects in enzymatic assays?

Advanced Research Question

Inhibition kinetics : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

Proteomic profiling : Use mass spectrometry to identify off-target protein interactions .

Control experiments : Include knockout models or siRNA silencing to isolate pathways .

What methodologies validate computational predictions of this compound’s thermodynamic properties?

Advanced Research Question

  • Experimental corroboration : Compare DFT-calculated Gibbs free energy with calorimetry data (e.g., DSC) .
  • Solubility testing : Use shake-flask or UV-spectroscopy methods to validate in silico solubility predictions .
  • Error analysis : Quantify deviations using RMSE (Root Mean Square Error) and refine force fields accordingly .

How to optimize chromatographic separation for this compound and its degradation products?

Basic Research Question

  • Column screening : Test C18, HILIC, and phenyl-hexyl phases to maximize resolution .
  • Mobile phase optimization : Adjust pH (2.5–7.0) and organic modifier ratios (ACN vs. methanol) .
  • Detection settings : Use UV at 210–220 nm or ELSD for low-absorbance compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.